![molecular formula C5H9ClO2 B11763549 1-Chloro-5-hydroxypentan-3-one](/img/structure/B11763549.png)
1-Chloro-5-hydroxypentan-3-one
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Overview
Description
1-Chloro-5-hydroxypentan-3-one is an organic compound with the molecular formula C5H9ClO2 It is a chlorinated derivative of pentanone and contains both a hydroxyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-5-hydroxypentan-3-one can be synthesized through several methods. One common approach involves the chlorination of 5-hydroxypentan-3-one using a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-hydroxypentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 1-chloro-5-oxopentan-3-one or 1-chloro-5-carboxypentan-3-one.
Reduction: Formation of 1-chloro-5-hydroxypentan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-5-hydroxypentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-5-hydroxypentan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-hydroxypentan-2-one: Similar structure but with the chlorine atom at a different position.
5-Hydroxy-2-pentanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Acetyl-1-propanol: Contains a hydroxyl group and a carbonyl group but lacks the chlorine atom.
Uniqueness
1-Chloro-5-hydroxypentan-3-one is unique due to the presence of both a hydroxyl group and a chlorine atom, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various research and industrial contexts.
Biological Activity
1-Chloro-5-hydroxypentan-3-one is a chlorinated organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
This compound has the molecular formula C₅H₉ClO and a molecular weight of approximately 136.58 g/mol. The compound features a hydroxyl group (-OH) and a chlorine atom attached to a five-carbon chain, which contributes to its unique reactivity and potential biological effects.
Biological Activities
1. Antimicrobial Activity
Research indicates that chlorinated compounds often exhibit antimicrobial properties. A study focusing on various chlorinated ketones, including derivatives of this compound, demonstrated significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated moderate antioxidant activity, suggesting its potential role in mitigating oxidative stress-related diseases.
Assay Type | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 45 |
ABTS Radical Scavenging | 50 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various chlorinated compounds, including this compound, against clinical isolates from patients with skin infections. The results indicated that the compound effectively reduced bacterial counts in vitro and showed promise for topical formulations.
Case Study 2: Antioxidant Properties
In another investigation, researchers explored the antioxidant properties of this compound in a cellular model of oxidative stress. The findings revealed that treatment with this compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
The biological activity of this compound is attributed to its structural features that allow it to interact with biological macromolecules. The hydroxyl group may participate in hydrogen bonding with cellular targets, while the chlorine atom enhances lipophilicity, facilitating membrane penetration.
Properties
Molecular Formula |
C5H9ClO2 |
---|---|
Molecular Weight |
136.58 g/mol |
IUPAC Name |
1-chloro-5-hydroxypentan-3-one |
InChI |
InChI=1S/C5H9ClO2/c6-3-1-5(8)2-4-7/h7H,1-4H2 |
InChI Key |
NLDWHJIINSOORI-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(=O)CCCl |
Origin of Product |
United States |
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